N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105228-89-4
VCID: VC5287967
InChI: InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20)
SMILES: C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F
Molecular Formula: C16H12FN3OS
Molecular Weight: 313.35

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide

CAS No.: 1105228-89-4

Cat. No.: VC5287967

Molecular Formula: C16H12FN3OS

Molecular Weight: 313.35

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide - 1105228-89-4

Specification

CAS No. 1105228-89-4
Molecular Formula C16H12FN3OS
Molecular Weight 313.35
IUPAC Name 2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20)
Standard InChI Key ZETZHNBDEPTICQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(3-fluorophenyl)-2-(phenylamino)-1,3-thiazole-4-carboxamide, reflecting its substitution pattern. Its molecular formula is C₁₆H₁₃FN₄OS, corresponding to a molecular weight of 336.37 g/mol . The presence of fluorine at the meta position of the phenyl ring and the phenylamino group at the thiazole’s 2-position distinguishes it from simpler thiazole analogs.

Structural Depiction

The compound’s structure comprises:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

  • A carboxamide group (-CONH-) at position 4, linked to a 3-fluorophenyl substituent.

  • A phenylamino group (-NH-C₆H₅) at position 2.

This arrangement creates a planar, conjugated system that may influence its electronic properties and binding interactions with biological targets .

Spectroscopic Data

Physicochemical Properties

  • logP: Analogous compounds with fluorophenyl and aryl amino substituents exhibit logP values ranging from 3.5–4.5, suggesting moderate lipophilicity .

  • Solubility: Thiazole derivatives with polar carboxamide groups generally show poor aqueous solubility (logSw ≈ -4.5) , necessitating formulation with co-solvents for biological testing.

  • Hydrogen Bonding: The carboxamide group contributes 2 hydrogen bond acceptors and 1 donor, while the phenylamino group adds 1 donor, potentially influencing protein-binding interactions .

Synthesis and Manufacturing

  • Thiazole Ring Formation: Condensation of α-haloketones with thioamides or thioureas.

  • Carboxamide Introduction: Coupling of thiazole-4-carboxylic acid derivatives with amines using activating agents like HATU or EDCI .

  • Functionalization: Late-stage fluorination or Suzuki-Miyaura coupling to install aryl groups .

A hypothetical synthesis might proceed via Hantzsch thiazole synthesis, followed by amide bond formation with 3-fluoroaniline. Purification would likely involve column chromatography or recrystallization, given the compound’s anticipated moderate polarity .

CodePrecautionary Measure
P261Avoid inhalation of dust/particles
P280Wear protective gloves, clothing, and eye/face protection
P305+P351+P338If in eyes, rinse cautiously with water for several minutes
P310Immediately call a poison center or physician
P405Store locked away

Key hazards include potential respiratory irritation, skin sensitization, and environmental toxicity. Proper personal protective equipment (PPE) and fume hood use are mandatory during handling .

Applications and Industrial Relevance

Current applications of N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide appear limited to research use, particularly in:

  • Medicinal Chemistry: As a scaffold for developing kinase inhibitors or antimicrobial agents.

  • Chemical Biology: Probing thiazole-dependent enzymatic pathways.

Its commercial availability (CAS 1105228-89-4) from suppliers like Bide Pharm underscores its utility as a building block in drug discovery pipelines.

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